3-Ethyl-d5-adenine

Description

Overview of 3-Ethyl-d5-adenine as a Reference Standard and Mechanistic Probe

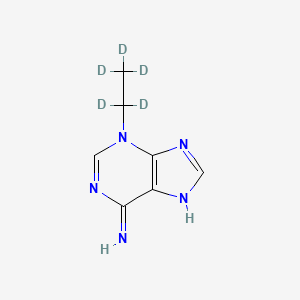

This compound is a specific example of a stable isotope-labeled nucleobase analogue. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms lgcstandards.compharmaffiliates.comscbt.com. The ethyl group attached at the N3 position modifies the adenine (B156593) structure, while the deuterium atoms serve as the stable isotopic label.

As a reference standard , this compound is utilized in analytical techniques, most notably mass spectrometry (MS), for the accurate quantification of related compounds lgcstandards.comnih.govbiomol.com. In quantitative analyses, especially those involving liquid chromatography-mass spectrometry (LC-MS), a deuterated analogue like this compound can serve as an internal standard. This allows researchers to compensate for variations in sample preparation, ionization efficiency, and detector response, thereby improving the precision and reliability of measurements nih.govnih.govrsc.org.

As a mechanistic probe , this compound can aid in understanding biochemical processes. By introducing a labeled molecule, researchers can track its incorporation into cellular components or its metabolic transformations. This tracing capability provides insights into the kinetics and mechanisms of enzymatic reactions, metabolic pathways, and cellular signaling events involving adenine or its derivatives creative-proteomics.compharmiweb.comsilantes.comnih.gov. For instance, studies involving labeled adenine derivatives have been used to investigate tautomerism in nucleobases and their molecular recognition by biological macromolecules researchgate.net.

Scope and Research Objectives for this compound Investigations

Investigations involving this compound typically focus on its application in analytical chemistry and biochemical research. The primary research objectives include:

Quantitative Analysis: To serve as a reliable internal standard for the precise quantification of 3-ethyladenine (B1436549) or related adenine metabolites in biological samples using mass spectrometry lgcstandards.comnih.govnih.gov. This is crucial for pharmacokinetic studies, biomarker discovery, and metabolic profiling.

Metabolic Tracing: To track the metabolic fate and distribution of adenine-related compounds within biological systems. Although specific studies detailing this compound's use in metabolic tracing are not extensively detailed in the provided search results, the general principle applies to stable isotope-labeled nucleobases creative-proteomics.compharmiweb.comsilantes.com. Its structural similarity to adenine suggests potential use in studies of purine (B94841) metabolism or related pathways.

Method Development: To optimize analytical methods, particularly LC-MS/MS, for the detection and quantification of adenine derivatives in complex matrices rsc.org. This includes validating the performance of the labeled compound as an internal standard.

While direct research findings on the specific biological roles or detailed experimental data for this compound are sparse in the general search results, its utility is well-established within the context of stable isotope-labeled standards for analytical and biochemical investigations. The "d5" labeling pattern, typically on the ethyl group or the purine ring, provides a distinct mass shift for MS detection lgcstandards.compharmaffiliates.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZTXNQITCBSCJ-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661951 | |

| Record name | 3-(~2~H_5_)Ethyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147028-85-1 | |

| Record name | 3-(~2~H_5_)Ethyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation Strategies for 3 Ethyl D5 Adenine

Chemical Synthesis Pathways for Deuterated Adenine (B156593) Derivatives

The direct chemical synthesis of 3-Ethyl-d5-adenine involves the alkylation of adenine with a deuterated ethylating agent. A common strategy is the reaction of adenine with a deuterated ethyl halide, such as ethyl-d5 iodide or ethyl-d5 bromide, in a suitable solvent. The reaction conditions, including base and temperature, are optimized to favor alkylation at the N3 position, although alkylation at other positions (N7 and N9) can also occur, necessitating chromatographic purification of the desired product. pharmaffiliates.com

Alternative approaches to deuterated adenine derivatives involve late-stage isotopic exchange reactions. For instance, palladium-on-carbon (Pd/C) catalyzed hydrogen-deuterium exchange in the presence of D2 gas or D2O can be used to introduce deuterium (B1214612) into the purine (B94841) ring itself. clockss.org While this method is effective for deuterating the C2 and C8 positions of the purine core, the synthesis of this compound specifically requires the introduction of a pre-labeled ethyl-d5 group. clockss.org

Ruthenium nanoparticles have also been shown to catalyze the hydrogen-isotope exchange of purine derivatives under mild conditions, offering a versatile method for deuterium labeling. researchgate.net However, for the specific synthesis of this compound, direct alkylation with a deuterated ethyl group remains the most straightforward chemical approach. The choice of the deuterated ethylating agent is critical, with ethyl-d5 sources being commercially available for this purpose. buchem.comlgcstandards.com

The following table summarizes key aspects of chemical synthesis pathways for deuterated adenine derivatives:

| Synthesis Approach | Key Reagents | Target Position | Advantages | Challenges |

| Direct Alkylation | Adenine, Ethyl-d5 halide (e.g., C2D5I) | N3, N7, N9 | Direct introduction of the labeled group | Mixture of isomers requiring purification |

| Pd/C Catalyzed H-D Exchange | Adenine, D2 gas or D2O, Pd/C | C2, C8 | High deuterium incorporation at specific ring positions | Not suitable for introducing a deuterated alkyl group |

| Ruthenium Nanoparticle Catalysis | Purine derivative, D2 gas, Ru nanoparticles | Various ring positions | Mild reaction conditions, good isotopic enrichment | Primarily for ring deuteration, not side-chain alkylation |

Enzymatic and Biosynthetic Approaches for Site-Specific Isotope Labeling

While direct chemical synthesis is effective, enzymatic and biosynthetic methods offer unparalleled specificity for isotope labeling within larger biological molecules like RNA. These methods are crucial for studying the structure and dynamics of nucleic acids. isotope.commdpi.com

In Vitro Transcription Methods for Isotope-Labeled RNA Incorporation

In vitro transcription is a powerful technique for producing RNA molecules with specific isotopic labels. silantes.comthermofisher.com This process utilizes a DNA template, RNA polymerase (commonly T7 RNA polymerase), and ribonucleoside triphosphates (rNTPs) as building blocks. isotope.com To incorporate a deuterated label like the one in this compound, a corresponding deuterated adenosine (B11128) triphosphate (ATP) analog, 3-Ethyl-d5-ATP, would need to be synthesized first. This labeled rNTP can then be used in the in vitro transcription reaction, either as the sole source of adenosine or in combination with unlabeled ATP, to generate uniformly or selectively labeled RNA molecules. mdpi.comsilantes.com

Several strategies exist for site-specific incorporation of labeled nucleotides into an RNA strand. Chemo-enzymatic methods involve the chemical synthesis of a short, labeled RNA fragment which is then ligated to larger, unlabeled RNA strands. biorxiv.org Another approach, known as the pause-restart method, exploits the properties of T7 RNA polymerase to incorporate a specific labeled nucleotide at a desired position. biorxiv.org

The table below outlines different in vitro transcription labeling strategies:

| Labeling Strategy | Description | Key Components | Outcome |

| Uniform Labeling | All instances of a specific nucleotide are labeled. | Labeled rNTPs (e.g., 3-Ethyl-d5-ATP), T7 RNA polymerase, DNA template | RNA molecule with the deuterated label throughout the chain at every A position. silantes.com |

| Site-Specific Labeling (Chemo-enzymatic) | A chemically synthesized, labeled RNA fragment is ligated to other RNA fragments. | Labeled RNA oligonucleotide, T4 DNA ligase, unlabeled RNA fragments | RNA molecule with a deuterated label at a single, predetermined site. biorxiv.org |

| Site-Specific Labeling (Pause-Restart) | T7 RNA polymerase is paused and then restarted with a labeled nucleotide. | T7 RNA polymerase, DNA template, specific concentrations of labeled and unlabeled rNTPs | RNA molecule with a deuterated label at a specific position. biorxiv.org |

Biochemical Pathway Engineering for De Novo Purine Nucleotide Synthesis with Deuterated Precursors

A more sophisticated approach involves engineering the entire biochemical pathway for de novo purine nucleotide synthesis. numberanalytics.comyoutube.com This "one-pot" enzymatic synthesis utilizes a cascade of enzymes to build purine nucleotides from simple, isotopically labeled precursors. nih.govresearchgate.netnih.gov For instance, by providing a deuterated precursor like deuterated glucose, the ribose sugar of the resulting nucleotides can be labeled. nih.govbu.edu

To synthesize a molecule like this compound via this route, the pathway would need to be modified to include an enzymatic step that adds a deuterated ethyl group to the adenine base. While the de novo synthesis pathway naturally produces ATP and GTP, the introduction of an N3-ethyl group would require a specific N-alkyltransferase enzyme that can utilize a deuterated S-adenosyl methionine (SAM) analog or a similar ethyl donor.

This engineered pathway would start with simple labeled precursors and, through a series of enzymatic reactions, produce the desired 3-Ethyl-d5-adenosine triphosphate, which could then be used for RNA synthesis. This method offers high efficiency and specificity, avoiding the need for complex chemical protection and deprotection steps. nih.govresearchgate.net

The following table details the conceptual components of an engineered pathway for 3-Ethyl-d5-ATP synthesis:

| Pathway Stage | Key Enzymes | Labeled Precursors/Cofactors | Intermediate/Product |

| Pentose (B10789219) Phosphate (B84403) Pathway | Deuterated Glucose | Deuterated Ribose-5-phosphate | |

| De Novo Purine Synthesis | Series of biosynthetic enzymes | Deuterated Ribose-5-phosphate, Labeled Glycine, Aspartate, etc. | Inosine Monophosphate (IMP) with a deuterated ribose |

| Conversion to ATP | Adenylosuccinate synthetase, Adenylosuccinate lyase | IMP with deuterated ribose | ATP with a deuterated ribose |

| N3-Ethylation | Hypothetical N3-adenine ethyltransferase | ATP with deuterated ribose, Deuterated Ethyl Donor (e.g., Ethyl-d5-SAM) | 3-Ethyl-d5-ATP with a deuterated ribose |

Advanced Quantitative Analytical Applications of 3 Ethyl D5 Adenine

Stable Isotope Dilution Mass Spectrometry (SID-MS) for Ultrasensitive Quantitation

Fundamental Principles of SID-MS in Bioanalysis

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly sensitive and accurate quantitative technique widely employed in bioanalysis. Its fundamental principle relies on the use of a stable isotope-labeled analogue of the target analyte as an internal standard (IS) nih.govnih.govnih.gov. This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte but differs in its isotopic composition, typically by the substitution of hydrogen with deuterium (B1214612) (D), or carbon with ¹³C or ¹⁵N nih.govsilantes.comckisotopes.com.

The core advantage of SID-MS lies in its ability to compensate for variations that can occur during sample preparation, extraction, chromatographic separation, and mass spectrometric detection nih.govnih.govannlabmed.orgnih.govwuxiapptec.com. By adding a known amount of the SIL-IS early in the analytical process, researchers ensure that both the analyte and the SIL-IS undergo identical losses or variations. This co-elution and similar ionization efficiency between the analyte and its labeled counterpart are critical for accurate quantitation nih.govnih.gov. The mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass-to-charge ratio, allowing for their simultaneous detection and quantification nih.govnih.gov.

In bioanalysis, where complex biological matrices (e.g., plasma, urine, tissue homogenates) are common, matrix effects such as ion suppression or enhancement can significantly impact the accuracy of measurements annlabmed.orgnih.govwuxiapptec.com. SIL-IS effectively mitigates these effects because the suppression or enhancement experienced by the analyte is mirrored by the SIL-IS, thus maintaining a consistent ratio between the two throughout the analysis nih.govannlabmed.orgnih.gov. This makes SID-MS the gold standard for targeted quantitative analysis, particularly for low-abundance compounds in biological samples nih.govnih.gov. The technique is crucial for achieving high accuracy and precision, even at trace levels, which is essential for applications such as biomarker discovery and validation nih.govnih.gov.

Optimization of Internal Standard Addition Procedures

The accurate and precise quantitation using SID-MS hinges on the proper optimization of internal standard (IS) addition procedures. The timing and concentration of the SIL-IS addition are critical parameters that must be carefully considered to account for potential variability throughout the analytical workflow wuxiapptec.com.

Timing of IS Addition: The internal standard is typically added at the earliest possible stage of sample preparation to ensure it experiences all the same manipulations as the analyte. This includes steps like extraction, dilution, and derivatization wuxiapptec.com. For instance, when performing liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the SIL-IS is usually added before the introduction of buffers or organic solvents wuxiapptec.com. If the analyte is prone to degradation or interconversion during sample processing, the timing of IS addition might need to be adjusted to occur post-extraction but before chromatographic separation to accurately reflect the analyte's stability under those specific conditions wuxiapptec.com.

Concentration of IS: The concentration of the SIL-IS added to samples is another crucial factor. It should be added in an amount that results in a signal comparable to that of the analyte at the expected concentration range in the biological samples. This ensures optimal signal-to-noise ratios and minimizes the impact of potential matrix effects or instrument fluctuations wuxiapptec.com. While there are no universal guidelines for IS concentration, it should be sufficient to provide a robust signal without saturating the detector or causing cross-interference with the analyte wuxiapptec.com. Adding the IS at a concentration that matches the upper end of the analyte's calibration curve is a common practice.

Selection of SIL-IS: When selecting a SIL-IS, it is imperative that it is chemically identical to the analyte, except for the isotopic label, to ensure co-elution and similar ionization efficiency nih.gov. The mass difference between the analyte and the SIL-IS should be sufficient for clear separation by the mass spectrometer, typically 4–5 Da, to avoid mass spectral cross-talk wuxiapptec.com. High isotopic purity of the SIL-IS is also essential to prevent contamination with the unlabeled compound, which could lead to an exaggerated analyte response nih.gov.

Quantification of Alkylated DNA Adducts in Biological Matrices

Measurement of N3-Ethyladenine and Related DNA Lesions

The quantification of alkylated DNA adducts, such as N3-ethyladenine, is vital for understanding the biological impact of genotoxic exposures. These adducts represent covalent modifications to DNA bases, often resulting from exposure to alkylating agents found in environmental pollutants, industrial chemicals, or cigarette smoke nih.govaopwiki.orgmdpi.com. The presence and levels of these adducts serve as direct indicators of DNA damage and can be correlated with an increased risk of mutations and carcinogenesis nih.govaopwiki.orgresearchgate.net.

Various analytical techniques are employed for the detection and quantification of N3-ethyladenine and related DNA lesions. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful tool due to its high sensitivity, specificity, and structural elucidation capabilities nih.govnih.gov. Stable Isotope Dilution Mass Spectrometry (SID-MS) is the preferred method for accurate quantification, utilizing a stable isotope-labeled analogue of the adduct as an internal standard nih.govnih.gov.

Methods often involve the hydrolysis of DNA to release nucleobases or nucleosides, followed by chromatographic separation and MS detection. For example, studies have reported the simultaneous quantitative analysis of N3-ethyladenine and N7-ethylguanine in human leukocyte DNA and urine using stable isotope dilution nanoflow liquid chromatography-nanospray ionization tandem mass spectrometry (nanoLC-NSI/MS/MS) mdpi.comccu.edu.twnih.gov. These methods typically involve solid-phase extraction for enrichment of the adducts before LC-MS/MS analysis nih.gov. The sensitivity of these assays allows for the detection of adducts at very low levels, often expressed as adducts per 10⁸ normal nucleotides mdpi.comcapes.gov.br.

Table 1: Example of DNA Adduct Levels in Human Leukocyte DNA (Smokers vs. Non-smokers)

| Adduct Type | Group | Adducts per 10⁸ Nucleotides (Mean ± SD) | Reference |

| N3-Ethyladenine | Smokers (20) | 41.1 ± 43.8 | mdpi.comcapes.gov.br |

| N3-Ethyladenine | Non-smokers (20) | 4.1 ± 13.3 | mdpi.comcapes.gov.br |

| N7-Ethylguanine | Smokers (20) | 9.7 ± 8.3 | mdpi.com |

| N7-Ethylguanine | Non-smokers (20) | 0.3 ± 0.8 | mdpi.com |

Note: Data is illustrative and compiled from reported findings. Specific methodologies and sample sizes can influence reported values.

Application in Assessing Genotoxic Exposure

The measurement of DNA adducts, including N3-ethyladenine, serves as a critical application in assessing genotoxic exposure and evaluating the associated health risks nih.govresearchgate.netwww.gov.ukacs.org. DNA adducts are considered direct biomarkers of exposure to genotoxic agents, as they reflect the biologically effective dose of a chemical that has interacted with DNA within target tissues nih.govwww.gov.uk. Unlike exposure biomarkers that measure the presence of a chemical in the body, DNA adducts indicate that the chemical has reached the DNA and potentially initiated a process that could lead to adverse health outcomes, such as cancer researchgate.netwww.gov.uk.

By quantifying specific DNA adducts, researchers can:

Quantify Exposure Levels: Determine the extent of exposure to known genotoxic agents in populations or individuals nih.govresearchgate.netnih.gov. For example, studies have shown significantly higher levels of ethylated DNA adducts in smokers compared to non-smokers, directly linking cigarette smoke constituents to DNA damage mdpi.comcapes.gov.br.

Assess Biological Dose: Estimate the amount of DNA damage that has occurred, providing a measure of the biologically relevant dose rather than just external exposure nih.govwww.gov.uk.

Evaluate Genotoxic Risk: Correlate DNA adduct levels with disease risk, particularly for cancer, by understanding dose-response relationships researchgate.netwww.gov.uk.

Monitor DNA Repair: Assess the efficiency of DNA repair mechanisms, as the persistence of adducts can indicate impaired repair capacity, which is also linked to disease susceptibility aopwiki.orgresearchgate.netnih.gov.

Biomarker Development: Develop sensitive and specific biomarkers for genotoxic exposure in environmental monitoring, occupational health, and epidemiological studies nih.govresearchgate.netwww.gov.uknih.gov.

The advancement of highly sensitive analytical techniques, such as SID-MS, has been instrumental in enabling the detection and quantification of these adducts at biologically relevant levels, thereby enhancing the reliability of genotoxic risk assessments nih.govwww.gov.uk.

Bioanalytical Method Development for Pharmaceutical and Endogenous Compounds

The development of robust and sensitive bioanalytical methods is crucial for the accurate quantification of both pharmaceutical compounds and endogenous substances in complex biological matrices. For endogenous compounds like adenine (B156593) derivatives or DNA adducts, method development presents unique challenges, primarily due to their inherent presence in biological samples, which means there is no true "analyte-free" blank matrix researchgate.netbiopharmaservices.comnih.gov.

Key Considerations for Method Development:

Matrix Effects: Biological matrices can significantly suppress or enhance the ionization of analytes in mass spectrometry. The use of stable isotope-labeled internal standards (SIL-IS) is paramount to compensate for these matrix effects and ensure accurate quantification nih.govannlabmed.orgnih.govwuxiapptec.com. For endogenous compounds, choosing an SIL-IS that is chemically identical to the analyte and can be processed identically is critical nih.govnih.govwuxiapptec.com.

Selectivity and Specificity: Methods must be highly selective to distinguish the target analyte from structurally similar endogenous compounds or metabolites. LC-MS/MS, particularly with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes, offers the necessary specificity nih.govnih.gov.

Sensitivity: For low-abundance analytes, such as DNA adducts or certain endogenous metabolites, achieving a low limit of quantification (LLOQ) is essential nih.govcapes.gov.br. SID-MS is instrumental in achieving the required sensitivity nih.govnih.govnih.gov.

Handling of Endogenous Compounds: When developing methods for endogenous compounds, strategies like baseline correction, using surrogate matrices, or employing the standard addition method are considered to account for pre-existing analyte levels biopharmaservices.comnih.gov. For instance, a surrogate analyte approach, where a labeled analogue is used as the standard in the authentic matrix, is common researchgate.netresearchgate.net.

Validation: Bioanalytical methods must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure accuracy, precision, linearity, selectivity, sensitivity, and stability annlabmed.orgbiopharmaservices.comnih.gov. This validation process is particularly complex for endogenous compounds due to the absence of true blank matrices biopharmaservices.com.

The development of methods for compounds like 3-Ethyl-d5-adenine, whether as a reference standard for DNA adducts or as an analyte itself, benefits greatly from the principles of SID-MS and careful consideration of bioanalytical challenges.

Mechanistic Investigations and Biochemical Pathway Elucidation Employing 3 Ethyl D5 Adenine

Exploration of Nucleic Acid Conformational Dynamics

Site-Specific Isotope Labeling for Nuclear Magnetic Resonance (NMR) Spectroscopy of RNA

Site-specific isotope labeling is crucial for resolving the complex spectra obtained from NMR studies of RNA molecules, especially for larger or more complex structures. Deuterium (B1214612) (2H) labeling, as present in 3-Ethyl-d5-adenine, significantly reduces spectral crowding and dipolar relaxation, thereby simplifying resonance assignment and enabling more detailed analysis of RNA structure and dynamics nih.govunl.eduisotope.comnih.govmdpi.comnih.gov. The "d5" designation typically indicates the replacement of five hydrogen atoms with deuterium, likely on the ethyl group (CD3CD2-) or specific positions on the adenine (B156593) ring, to enhance NMR signal clarity nih.govmdpi.comnih.gov. Such labeling strategies allow researchers to probe pico- to nanosecond timescale backbone motions and identify specific interactions within RNA molecules unl.edunih.gov. For instance, enzymatic methods can incorporate labeled nucleotides, including adenine derivatives, into RNA strands, facilitating the study of conformational dynamics and revealing previously hidden structural features or dynamic processes plos.orgbiorxiv.org.

Characterization of Adenine-Dependent Molecular Recognition and Binding Interactions

The adenine moiety is a fundamental component in numerous biological interactions, including those involving DNA, RNA, and proteins. This compound can be employed to study these interactions by providing a labeled probe that can be tracked through binding events. Research into molecular recognition of adenine highlights the importance of hydrogen bonding, pi-pi stacking, and electronic effects in these interactions uni-muenchen.deresearchgate.netnih.govwesleyan.edunih.govresearchgate.netugr.es. Deuterium labeling can aid in understanding how modified adenine bases interact with proteins or nucleic acids, potentially by influencing binding kinetics or providing a detectable signal for binding events. For example, site-directed mutagenesis and the use of adenine analogues have been instrumental in probing the adenine-binding regions of enzymes, revealing the specific contacts and interactions that govern recognition nih.govpnas.org. The ethyl modification on 3-ethyl-adenine may alter its binding properties or serve as a specific tag for investigating interactions that are sensitive to modifications at the N3 position of adenine.

Tracing Metabolic Fates and Biochemical Fluxes

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and understanding cellular energy homeostasis. Deuterium-labeled compounds like this compound are invaluable for these investigations, allowing researchers to track the flow of specific atoms through complex metabolic networks.

The biosynthesis and salvage pathways of purine (B94841) nucleotides are fundamental to cellular function, providing the building blocks for DNA, RNA, and energy carriers like ATP. Isotope tracing with labeled purine precursors, such as deuterated adenine derivatives, can elucidate the flux through these pathways mdpi.compnas.orgnih.govresearchgate.netresearchgate.netmit.eduoup.compnas.org. Deuterium labeling can help distinguish between de novo synthesis and salvage routes, offering insights into how cells maintain their purine pools under various conditions. For example, studies using labeled glucose have traced its carbon atoms through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and into purine biosynthesis, demonstrating the interconnectedness of these pathways mdpi.compnas.orgnih.govresearchgate.netmit.eduoup.com. The "d5" labeling on this compound could specifically track the metabolic fate of the ethyl group or the modified adenine base itself within these pathways.

Adenine nucleotides, particularly ATP, ADP, and AMP, are central to cellular energy metabolism and homeostasis creative-proteomics.comnih.govoroboros.at. Stable isotope tracing using labeled adenine compounds allows for the quantitative analysis of adenine nucleotide turnover and the dynamics of energy transfer within cells mdpi.comcreative-proteomics.comoroboros.atnih.govwellcomeopenresearch.orgfrontiersin.org. By tracking the incorporation and fate of deuterium from this compound, researchers can investigate how adenine metabolism is integrated with other energy-producing pathways, such as glycolysis and oxidative phosphorylation. This can reveal adaptations in energy production under stress conditions or in disease states mdpi.comnih.govwellcomeopenresearch.orgfrontiersin.org. For instance, studies have used labeled glucose and glutamine to trace metabolic flux through pathways that supply adenine nucleotides, highlighting the dynamic nature of cellular energy management mdpi.comnih.govwellcomeopenresearch.orgfrontiersin.org. The role of adenine nucleotides in energy sensing, such as through AMP-activated protein kinase (AMPK), can also be explored using labeled analogs creative-proteomics.comnih.gov.

Advanced Spectroscopic and Chromatographic Characterization of 3 Ethyl D5 Adenine and Its Metabolites/adducts

Mass Spectrometry Techniques

Mass spectrometry (MS) plays a pivotal role in the identification and quantification of chemical compounds by measuring their mass-to-charge ratio (m/z) and analyzing their fragmentation patterns. For isotopically labeled compounds such as 3-Ethyl-d5-adenine, MS is crucial for confirming the presence and position of the deuterium (B1214612) atoms, which results in a characteristic mass shift.

LC-NSI/MS/MS is a highly sensitive and selective technique widely employed for the analysis of complex biological samples and the quantification of trace compounds. In this method, liquid chromatography (LC) separates components of a mixture, which are then introduced into the mass spectrometer via nanospray ionization (NSI). Tandem mass spectrometry (MS/MS) allows for further structural elucidation and targeted quantification by fragmenting selected precursor ions and detecting characteristic product ions.

Studies have utilized LC-NSI/MS/MS for the simultaneous quantification of ethyladenine (3-EtAde) and ethylguanine (7-EtGua) adducts in biological matrices like human leukocyte DNA. For instance, research has reported the detection and quantification of these adducts in smokers and nonsmokers, demonstrating the technique's capability to measure low-abundance compounds in complex biological systems researchgate.netresearchgate.net. The stable isotope dilution method, often coupled with LC-NSI/MS/MS, is considered a gold standard for accurate quantification of DNA adducts. While specific LC-NSI/MS/MS data for this compound itself were not detailed in the reviewed literature, the methodology is directly applicable for its analysis, particularly as an internal standard or in metabolic fate studies.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds and confirmation of isotopic labeling. By achieving mass accuracy typically within a few parts per million (ppm), HRMS can definitively distinguish between compounds with very similar nominal masses.

For this compound, HRMS would be instrumental in confirming the presence and extent of deuterium incorporation into the ethyl group. The expected mass shift due to five deuterium atoms (d5) on the ethyl group would be precisely measured, allowing for the determination of its elemental formula and distinguishing it from any potential isobaric interferences or incompletely labeled species. This technique is vital for ensuring the identity and purity of the labeled compound before its use in downstream applications.

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and specific MS/MS technique used for targeted quantification. It involves monitoring specific precursor ion → product ion transitions that are characteristic of the analyte. Product ion scanning, conversely, is used to identify all fragment ions produced from a selected precursor ion, aiding in structural elucidation.

The application of SRM in conjunction with stable isotope dilution has been demonstrated for the quantification of ethyladenine and ethylguanine adducts, achieving detection limits in the femtogram range researchgate.net. For this compound, SRM would be configured to monitor specific transitions that include the mass shift due to the deuterium label. Product ion scanning would reveal the fragmentation pathways of the labeled compound, providing characteristic fragment ions that confirm its structure and the position of the deuterium atoms. These methods are essential for the reliable detection and quantification of this compound in various matrices, especially when used as an internal standard in quantitative assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including chemical connectivity, stereochemistry, and conformational dynamics. It relies on the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling). ¹³C NMR spectroscopy provides similar information for carbon atoms. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning signals and establishing connectivity within complex molecules.

For this compound, ¹H NMR would reveal signals corresponding to the adenine (B156593) ring protons and potentially any remaining non-deuterated protons on the ethyl group. ¹³C NMR would provide information on the carbon backbone. Techniques like HSQC would correlate directly bonded ¹H and ¹³C nuclei, while HMBC would reveal longer-range correlations (two or three bonds) between ¹H and ¹³C nuclei, crucial for confirming the attachment of the ethyl group to the adenine ring and the positions of any residual protons. While specific spectral data for this compound were not detailed in the reviewed literature, these NMR techniques are standard for its comprehensive structural characterization.

Deuterium (²H or D) is a stable isotope of hydrogen that has different NMR properties, notably a much lower gyromagnetic ratio, leading to significantly weaker or absent signals in ¹H NMR spectra and different chemical shifts in ²H NMR spectra. This property makes deuterium labeling a valuable tool in NMR spectroscopy.

The incorporation of deuterium into the ethyl group of this compound can simplify NMR analysis in several ways. If the deuterium atoms replace protons in specific regions of the molecule, the corresponding ¹H NMR signals will be absent or significantly reduced, thereby simplifying the spectrum and reducing signal overlap. This can aid in the assignment of remaining proton signals. Furthermore, by observing the ¹H or ²H NMR spectra of deuterated compounds, researchers can gain insights into molecular dynamics, conformational flexibility, and hydrogen-deuterium exchange processes, which are important for understanding molecular interactions and behavior. Studies on deuterated adenine derivatives have shown that such labeling is helpful in analyzing experimental band assignments and verifying spectral assignments for undeuterated molecules.

Compound List

this compound

3-Ethyladenine (B1436549) (3-EtAde)

7-Ethylguanine (B95958) (7-EtGua)

Selected Research Findings on Ethyladenine Adducts

The following table summarizes quantitative findings regarding the levels of 3-ethyladenine and 7-ethylguanine adducts in human leukocyte DNA, as determined by stable isotope dilution capillary LC-NSI/MS/MS assays, highlighting differences between smokers and nonsmokers.

| Adduct Type | Smokers (adducts/10⁸ nucleotides) | Nonsmokers (adducts/10⁸ nucleotides) |

| 3-Ethyladenine | 16.0 ± 7.8 | 5.4 ± 2.6 |

| 7-Ethylguanine | 9.7 ± 8.3 | 0.3 ± 0.8 |

These findings underscore the utility of advanced MS techniques in detecting and quantifying DNA adducts, with levels significantly higher in smokers, suggesting exposure to ethylating agents in tobacco smoke researchgate.netresearchgate.net.

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the isolation, purification, and quantitative analysis of complex biological molecules like this compound and its related compounds. These methods leverage differences in physical and chemical properties to separate analytes, enabling detailed characterization and quantification.

High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of adenine derivatives, including isotopically labeled compounds such as this compound. Its versatility allows for both analytical quantification and preparative isolation of target molecules. Common approaches utilize reversed-phase (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC) modes, depending on the polarity and interaction characteristics of the analyte.

RP-HPLC, often employing C18 stationary phases, is effective for separating compounds based on their hydrophobicity. Mobile phases typically consist of aqueous buffers mixed with organic solvents such as acetonitrile (B52724) or methanol (B129727). For instance, adenine and its derivatives, being relatively non-polar and uncharged within a specific pH range, are amenable to RP-HPLC qut.edu.au. Methods often use mobile phases like water with acetonitrile or methanol, sometimes buffered with ammonium (B1175870) formate (B1220265) or ammonium dihydrogen phosphate (B84403), with UV detection commonly set at 260 nm mac-mod.comresearchgate.netucl.ac.uk. A Sunniest RP-Aqua C28 column, for example, can achieve good separation of adenine using an isocratic mobile phase of water–acetonitrile (90:10, v/v) at a flow rate of 1.0 mL/min, yielding a retention factor of approximately 2.53 researchgate.net. Deuterated adenine compounds can also be analyzed using similar RP-HPLC methods, with specific buffer systems like 0.1 M ammonium dihydrogen phosphate (pH 6.0) with 1% methanol being employed ucl.ac.uknih.gov.

HILIC offers an alternative for more polar compounds, utilizing polar stationary phases and mobile phases with a high organic solvent content mac-mod.commdpi.com. This mode can be beneficial for separating polar metabolites or derivatives of this compound. Research on nucleobases and nucleosides has demonstrated the efficacy of HILIC using columns such as Fused-Core® Penta-HILIC, with mobile phases like 10 mM ammonium formate in 85% acetonitrile/15% water (pH 6) at a flow rate of 1.5 mL/min and UV detection at 260 nm mac-mod.com.

The integration of HPLC with Mass Spectrometry (LC-MS) significantly enhances analytical capabilities by providing high sensitivity and specificity for identification and quantification, particularly for isotopically labeled compounds like this compound mac-mod.comchromatographyonline.comresearchgate.net.

Table 5.3.1: Representative HPLC Parameters for Adenine Derivatives

| Parameter | Typical Value/Description | Relevant Compound Class/Example | Citation(s) |

| Stationary Phase | C18, RP-Aqua C28, Fused-Core® Penta-HILIC, Primesep 100 | Adenine derivatives, Nucleobases | qut.edu.aumac-mod.comresearchgate.netucl.ac.ukresearchgate.netjst.go.jphelixchrom.comsielc.com |

| Mobile Phase | Water/Acetonitrile or Methanol mixtures, Buffers (e.g., Ammonium Formate, Ammonium Phosphate) | Adenine derivatives, Nucleobases | qut.edu.aumac-mod.comresearchgate.netucl.ac.uknih.govchromatographyonline.com |

| pH of Mobile Phase | Typically 3-7 (for RP-HPLC) | Nucleobases, Nucleotides | mac-mod.comchromatographyonline.com |

| Flow Rate | 0.8 - 1.5 mL/min | Nucleobases, Nucleotides | mac-mod.comresearchgate.netucl.ac.uk |

| Detection | UV-Vis (e.g., 250-260 nm), Mass Spectrometry (MS) | Nucleobases, Nucleotides | qut.edu.aumac-mod.comresearchgate.netchromatographyonline.comresearchgate.netsielc.com |

| Temperature | 30-40 °C | Nucleobases, Nucleotides | mac-mod.com |

| Retention Factor (k') | ~2.53 (for Adenine on Sunniest RP-Aqua C28) | Adenine | researchgate.net |

| Limit of Detection (LOD) | < 0.3 μg/mL (for Adenine) | Adenine | researchgate.net |

Capillary Liquid Chromatography and Microflow Separations

Capillary Liquid Chromatography (CapLC) and microflow LC-MS/MS offer significant advantages in terms of sensitivity, reduced solvent consumption, and sample volume requirements, making them highly suitable for the analysis of trace amounts of compounds or precious samples, such as those containing specific isotopically labeled metabolites like this compound.

Capillary LC systems utilize columns with smaller internal diameters (typically 75-300 µm) compared to standard HPLC, operating at lower flow rates (nanoliters to low microliters per minute) waters.com. These systems are often coupled with sensitive detection methods like mass spectrometry, enabling highly sensitive quantification. For example, stable isotope dilution capillary liquid chromatography coupled with nanospray ionization tandem mass spectrometry (capLC-NSI/MS/MS) has been successfully employed for the simultaneous quantification of N3-ethyladenine (3-EtAde) and N7-ethylguanine, achieving detection limits as low as 5.0 fg (31 amol) for 3-EtAde nih.gov. This approach is crucial for detecting low-abundance DNA adducts or metabolites.

Microflow LC, operating at flow rates typically between 10-50 µL/min with column diameters around 300-1000 µm waters.com, represents a middle ground between conventional analytical flow and nanoLC. It provides enhanced sensitivity compared to standard HPLC, often with a sixfold increase, while maintaining robustness and compatibility with standard LC-MS/MS systems annualreviews.orgnih.gov. Microflow LC-MS/MS methods have demonstrated the ability to improve sensitivity for bioanalysis by reducing flow-path induced variability and sample requirements nih.govnih.gov. Studies have shown that cleaner sample extracts can further amplify the sensitivity gains achieved with microflow LC nih.gov.

These miniaturized techniques are particularly valuable for metabolomics studies and pharmacokinetic profiling where sample quantity may be limited, or where the target analyte is present at very low concentrations, such as isotopically labeled species of this compound.

Emerging Research Directions and Methodological Innovations for 3 Ethyl D5 Adenine Research

Development of Next-Generation Isotope-Labeling Strategies

The classical application of 3-Ethyl-d5-adenine relies on its mass difference for use as an internal standard. However, next-generation isotope-labeling strategies are being developed to probe more complex biological questions. These novel approaches aim to move beyond simple quantification to understand the dynamics of DNA adduct formation and repair.

Recent advancements in isotope labeling are not limited to the simple introduction of stable isotopes but also involve more complex patterns of labeling that can provide richer information. For instance, positional isotope labeling within the adenine (B156593) ring itself, in addition to the deuterated ethyl group, could help elucidate metabolic pathways and the stability of the adduct in different cellular compartments.

Future strategies may involve the use of other stable isotopes, such as ¹³C and ¹⁵N, in combination with the deuterium (B1214612) label on the ethyl group of this compound. This multi-isotope labeling approach would enable sophisticated metabolic flux analysis, tracing the origins of the ethyl group and the adenine moiety separately. Such studies could reveal off-target effects of ethylating agents and provide a more comprehensive picture of their cellular interactions.

Table 1: Potential Next-Generation Isotope-Labeling Strategies for Adenine Adducts

| Labeling Strategy | Isotopes | Potential Application |

|---|---|---|

| Multi-Isotope Labeling | d5, ¹³C, ¹⁵N | Metabolic flux analysis of both the ethyl group and the purine (B94841) ring. |

| Positional Isotope Labeling | ¹³C or ¹⁵N at specific positions in the adenine ring | Elucidation of specific enzymatic repair pathways. |

These advanced labeling techniques will necessitate the development of more sensitive and higher-resolution mass spectrometry platforms capable of distinguishing between subtle isotopic differences and accurately quantifying the various isotopologues.

Integration with Systems Biology and Multi-Omics Platforms

The biological impact of DNA adducts like 3-ethyladenine (B1436549) extends beyond the genome, influencing the transcriptome, proteome, and metabolome. A systems biology approach, integrating data from multiple "omics" platforms, is crucial for a holistic understanding of the cellular response to DNA damage. nih.govnih.gov In this context, this compound can be used as a tool to perturb cellular systems and monitor the downstream consequences.

By exposing cell cultures or animal models to an ethylating agent and then using this compound as a tracer, researchers can quantify the level of DNA damage while simultaneously analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). semanticscholar.org This integrated approach can help identify the key signaling pathways and molecular networks that are activated in response to the formation of 3-ethyladenine adducts.

For example, a multi-omics study could reveal that the presence of 3-ethyladenine adducts leads to the upregulation of specific DNA repair enzymes (proteomics data), a corresponding increase in the transcription of the genes encoding these enzymes (transcriptomics data), and alterations in the cellular pools of nucleotides and energy metabolites (metabolomics data). nih.gov This type of integrated analysis provides a much richer and more dynamic view of the cellular response to DNA damage than any single omics approach alone. nih.gov

Table 2: Illustrative Multi-Omics Data Integration in Response to 3-Ethyladenine Formation

| Omics Platform | Potential Finding | Biological Implication |

|---|---|---|

| Genomics | Identification of single nucleotide polymorphisms (SNPs) in DNA repair genes. | Genetic predisposition to susceptibility to ethylating agents. |

| Transcriptomics | Upregulation of genes involved in the base excision repair (BER) pathway. | Cellular attempt to remove the 3-ethyladenine adducts. |

| Proteomics | Increased expression of alkyladenine DNA glycosylase (AAG). | Activation of the primary enzyme responsible for excising 3-ethyladenine. |

The challenge in such studies lies in the integration of these large and diverse datasets to construct meaningful biological models. nih.gov Advanced bioinformatics and computational tools are essential for managing and interpreting multi-omics data. nih.gov

Computational Modeling and Simulation of Deuterium Isotope Effects

The replacement of hydrogen with deuterium in this compound can have subtle but measurable effects on its chemical and physical properties, known as deuterium isotope effects. mdpi.com These effects can influence reaction rates, binding affinities, and metabolic stability. Computational modeling and simulation are powerful tools for investigating these isotope effects at the molecular level.

Quantum mechanical (QM) calculations can be used to predict how the deuterium substitution affects the vibrational frequencies of the C-D bonds compared to C-H bonds. This, in turn, can be used to model the kinetic isotope effects (KIEs) on the enzymatic reactions involved in the formation and repair of the 3-ethyladenine adduct. For instance, if a C-H bond is broken in the rate-determining step of an enzymatic repair process, the corresponding reaction with this compound would be slower.

Molecular dynamics (MD) simulations can be employed to study how the deuterium labeling affects the conformational dynamics of the adducted DNA and its interactions with DNA repair proteins. mdpi.com Even small changes in van der Waals interactions and hydrogen bonding due to the presence of deuterium can alter the binding affinity and recognition of the adduct by repair enzymes.

Table 3: Predicted Deuterium Isotope Effects on this compound

| Property | Predicted Effect of Deuteration | Computational Method |

|---|---|---|

| C-D Bond Strength | Stronger than C-H bond | Quantum Mechanics (QM) |

| Reaction Rate (if C-H/D bond is broken) | Slower for deuterated compound | QM/MM Simulations |

| Metabolic Stability | Potentially increased | Pharmacokinetic Modeling |

These computational studies can provide valuable insights that are difficult to obtain experimentally and can guide the design of future experiments. The synergy between computational modeling and experimental measurements is crucial for a comprehensive understanding of the biochemical behavior of this compound.

Applications in Environmental and Exposure Science (e.g., as a biomarker)

The quantification of DNA adducts is a key strategy in environmental and exposure science for assessing the impact of chemical pollutants on human health. nih.gov this compound, as an internal standard, is critical for the accurate measurement of 3-ethyladenine in biological samples from individuals exposed to environmental ethylating agents, such as those found in tobacco smoke and industrial pollution. nih.govresearchgate.net

The development of highly sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the detection of very low levels of DNA adducts in readily accessible biological matrices like urine and blood. The use of this compound as an internal standard is essential to correct for any sample loss during extraction and purification, as well as for variations in instrument response, thereby ensuring the accuracy and reproducibility of the measurements.

Future research in this area will focus on applying these methods to large-scale epidemiological studies to establish clear associations between exposure to specific environmental pollutants and the levels of 3-ethyladenine in the body. nih.gov This will help in identifying at-risk populations and in setting regulatory limits for exposure to harmful chemicals.

Furthermore, this compound could be used in controlled exposure studies to investigate the dose-response relationship between exposure to an ethylating agent and the formation of 3-ethyladenine adducts. researchgate.net This information is vital for quantitative risk assessment and for understanding the mechanisms of toxicity of environmental pollutants. mdpi.com

Table 4: Application of this compound in a Hypothetical Biomarker Study

| Study Component | Role of this compound | Expected Outcome |

|---|---|---|

| Sample Preparation | Spiked into urine samples as an internal standard. | Accurate quantification of 3-ethyladenine by correcting for analytical variability. |

| LC-MS/MS Analysis | Co-elutes with native 3-ethyladenine but is distinguished by mass. | Reliable measurement of 3-ethyladenine levels in the study population. |

| Data Analysis | Used to calculate the precise concentration of 3-ethyladenine in each sample. | Establishment of a correlation between exposure levels and biomarker concentration. |

Q & A

Q. What are the established protocols for synthesizing 3-Ethyl-d5-adenine with isotopic purity ≥98%?

Methodological Answer: Synthesis typically involves deuterium exchange or incorporation during precursor synthesis. For example, deuterated ethyl groups can be introduced via catalytic deuteration of alkenes or alkyl halides using deuterium gas (D₂) in the presence of palladium catalysts . Isotopic purity is verified using liquid chromatography-mass spectrometry (LC-MS) coupled with nuclear magnetic resonance (NMR) to confirm deuterium incorporation at the C-3 ethyl position. Contamination risks arise from incomplete deuteration or isotopic exchange during purification; thus, inert atmospheres and deuterated solvents (e.g., D₂O, CDCl₃) are critical .

Q. How do researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires multi-modal characterization:

- NMR : Compare protonated (¹H) and deuterated (²H) spectra to confirm deuterium substitution. Absence of proton signals at the C-3 ethyl group confirms isotopic labeling .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution patterns to distinguish d5 from d4 or d6 analogs .

- Infrared Spectroscopy (IR) : Detect vibrational shifts in C-D bonds (2050–2300 cm⁻¹) versus C-H bonds (2800–3000 cm⁻¹) .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard. Key considerations:

- Internal Standards : Use isotopically labeled analogs (e.g., ¹³C or ¹⁵N variants) to correct for matrix effects .

- Extraction Efficiency : Optimize solid-phase extraction (SPE) protocols to minimize deuterium loss during sample preparation .

- Calibration Curves : Validate linearity across physiologically relevant concentrations (e.g., 0.1–100 ng/mL) with R² > 0.99 .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound in vivo?

Methodological Answer: KIEs arise from deuterium’s higher mass, slowing enzymatic cleavage of C-D bonds. To study this:

- In Vitro Assays : Incubate this compound with liver microsomes and quantify metabolites via LC-MS/MS. Compare half-lives (t₁/₂) with non-deuterated analogs .

- Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies (BDEs) and correlate with experimental degradation rates .

- Contradictions : Some studies report reduced metabolic clearance, while others note minimal effects due to competing metabolic pathways (e.g., glucuronidation). Resolve by profiling enzyme-specific interactions (e.g., CYP450 isoforms) .

Q. What strategies resolve spectral overlap when analyzing this compound in complex mixtures?

Methodological Answer:

- 2D-NMR : Use heteronuclear single-quantum coherence (HSQC) to separate overlapping signals in crowded spectra .

- Chromatographic Optimization : Adjust mobile phase pH or column chemistry (e.g., HILIC vs. reverse-phase) to improve separation .

- Data Deconvolution : Apply multivariate algorithms (e.g., MCR-ALS) to untangle co-eluting peaks in LC-MS datasets .

Q. How does isotopic labeling affect the crystallographic properties of this compound?

Methodological Answer: Deuterium’s neutron scattering cross-section enhances resolution in neutron diffraction studies. Methodological steps:

- Crystal Growth : Co-crystallize with heavy-atom derivatives (e.g., bromine) to improve phasing .

- Data Collection : Use neutron sources (e.g., Oak Ridge National Laboratory’s SNS) to capture deuterium positions, which are often invisible in X-ray diffraction .

- Contradictions : Some studies report altered lattice parameters due to isotopic substitution; resolve by comparing unit cell dimensions across protonated and deuterated crystals .

Methodological Design and Data Contradictions

Q. How to design a controlled study comparing this compound’s pharmacokinetics across species?

Methodological Answer:

- Dosing Regimens : Administer equimolar doses to rodents and non-rodents, adjusting for metabolic rate differences (e.g., allometric scaling) .

- Sampling Protocol : Collect plasma/tissue samples at staggered intervals (e.g., 0.5, 1, 2, 4, 8 hours) to capture absorption/distribution phases .

- Statistical Analysis : Use mixed-effects modeling to account for interspecies variability and identify outliers .

Q. What experimental controls mitigate isotopic exchange in long-term stability studies?

Methodological Answer:

- Storage Conditions : Use amber vials under argon at −80°C to prevent light-/oxygen-induced degradation .

- Deuterium Retention Assays : Periodically analyze samples via LC-MS to track deuterium loss. Include non-deuterated controls to distinguish exchange from degradation .

- pH Monitoring : Maintain neutral pH buffers to minimize acid/base-catalyzed isotopic scrambling .

Data Interpretation Challenges

Q. How to distinguish between deuterium loss due to metabolism vs. analytical artifacts?

Methodological Answer:

- Tracer Studies : Co-administer ³H-labeled analogs to track metabolic fate independently of deuterium .

- Artifact Controls : Spike samples with deuterated internal standards pre- and post-extraction to quantify procedural losses .

- High-Resolution MS/MS : Fragment ions containing deuterium (e.g., m/z shifts) to confirm isotopic retention in metabolites .

Q. What statistical approaches reconcile conflicting data on this compound’s enzyme inhibition potency?

Methodological Answer:

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

- Sensitivity Analysis : Test whether outliers or assay conditions (e.g., substrate concentration) explain discrepancies .

- Enzyme Kinetics : Re-measure inhibition constants (Kᵢ) under standardized conditions (e.g., IC₅₀ at fixed ATP levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.